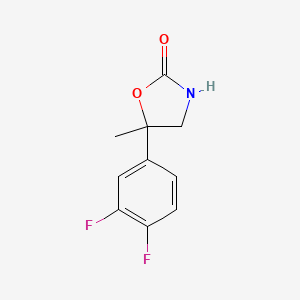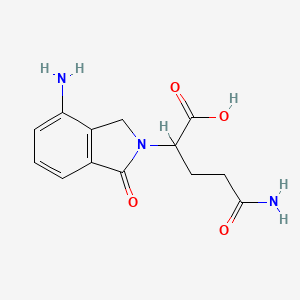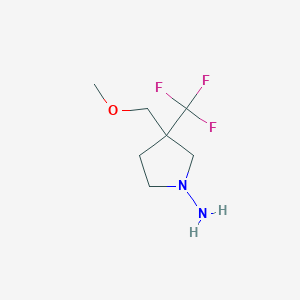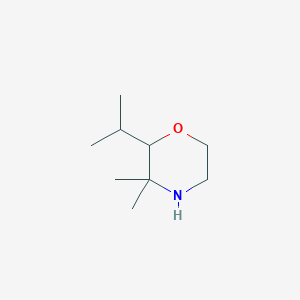
5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) is a chemical compound belonging to the oxazolidinone class This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.
Scientific Research Applications
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying enzyme inhibition.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer activity, depending on its specific interactions with biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxazolidinone, 3-(3,4-difluorophenyl)-5-(hydroxymethyl)
- 2-Oxazolidinone, 5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)
- 2-Oxazolidinone, 5-cyclopropyl-4-(3,4-difluorophenyl)
Uniqueness
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) is unique due to the presence of both the 3,4-difluorophenyl and methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9F2NO2/c1-10(5-13-9(14)15-10)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
QRGCVFAKOVNMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)O1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)
![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)

![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)





